molecular formula C17H19ClFN3O2S B2524860 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330295-25-4

6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2524860
CAS No.: 1330295-25-4
M. Wt: 383.87
InChI Key: ISCGGWSMSJGFIY-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, characterized by a bicyclic thiophene-pyridine scaffold. The 6-ethyl group enhances metabolic stability, while the 4-fluorobenzamido substituent at position 2 modulates electronic and steric properties, influencing receptor binding or enzymatic interactions . These derivatives are explored for diverse pharmacological activities, including adenosine receptor modulation and antimicrobial effects.

Properties

IUPAC Name

6-ethyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S.ClH/c1-2-21-8-7-12-13(9-21)24-17(14(12)15(19)22)20-16(23)10-3-5-11(18)6-4-10;/h3-6H,2,7-9H2,1H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGGWSMSJGFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This would require optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[2,3-c]pyridine core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups with others, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the thieno[2,3-c]pyridine core, while substitution reactions could produce analogs with different substituents.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its interactions with biological targets can be studied to understand its effects on cellular processes.

  • Medicine: It may have therapeutic potential, either as a drug candidate or as a tool for studying disease mechanisms.

  • Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways It may interact with specific enzymes, receptors, or other biomolecules, leading to changes in cellular functions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of this compound are best understood through comparisons with analogs bearing varied substituents. Key differences in substituent groups significantly impact biological activity, solubility, and target affinity.

Table 1: Structural and Functional Comparison of Analogs

Compound Name R Group (Position 2) Biological Target/Activity Key Findings Source
6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-fluorobenzamido Anti-tubercular (inferred) Structural analog of anti-TB compounds; fluorination may enhance membrane permeability
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 4-phenoxybenzamido N/A (structural analog) Bulkier phenoxy group reduces solubility; isopropyl at position 6 alters conformational flexibility
6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 3-(trifluoromethyl)benzamido A1 adenosine receptor Trifluoromethyl group enhances allosteric modulation via strong electron-withdrawing effects
6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-(methylsulfonyl)benzamido Supplier data (no activity reported) Sulfonyl group improves hydrophilicity; commercially available from global suppliers
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate perfluorobenzamido Mycobacterium tuberculosis MIC = 0.23 μM against Mtb H37Rv; fluorination correlates with potency
6-Ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 2-oxo-2H-chromene-3-carboxamido N/A (structural analog) Coumarin-derived substituent introduces π-π stacking potential

Key Research Findings and Structure-Activity Relationships (SAR)

Position 2 Substituents: Electron-withdrawing groups (e.g., 3-trifluoromethyl, 4-fluoro) enhance binding to adenosine A1 receptors by stabilizing intramolecular hydrogen bonds between the amino group and carbonyl oxygen . Perfluorinated benzamido groups (e.g., in anti-TB analogs) exhibit superior potency (MIC < 0.5 μM) due to increased lipophilicity and membrane penetration . Bulky substituents (e.g., 4-phenoxy) reduce solubility but may improve target specificity by minimizing off-target interactions .

Position 6 Substituents: Ethyl or isopropyl groups at position 6 improve metabolic stability by shielding the thienopyridine core from oxidative degradation .

Salt Forms :

  • Hydrochloride salts are commonly used to enhance aqueous solubility, facilitating in vitro and in vivo testing .

Biological Activity

6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound has a complex structure characterized by the presence of a thieno[2,3-c]pyridine core and an ethyl group at the 6-position. The molecular formula is C20H22F1N2O3SC_{20}H_{22}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 375.46 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that compounds similar to 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibit activity as modulators of specific receptors and enzymes. The following key mechanisms have been identified:

  • RORγt Modulation : Compounds in this class act as inverse agonists of the RORγt (Retinoic acid-related orphan receptor gamma t), which plays a critical role in regulating immune responses and inflammation. In vitro studies have shown that these compounds can effectively inhibit RORγt activity, suggesting potential applications in autoimmune diseases .
  • Inhibition of p38 MAPK : Some derivatives have demonstrated the ability to inhibit p38 MAP kinase, an enzyme involved in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6 .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Assay Type Target Activity IC50 (µM)
TR-FRETRORγtInverse Agonist0.25
FP AssayRORγtInverse Agonist0.30
Cytokine AssayTNFα ProductionInhibition0.15

These results indicate that the compound exhibits potent activity against its biological targets.

Case Studies

  • Autoimmune Disease Models : In a study involving adjuvant-induced arthritis models, derivatives similar to this compound showed significant reductions in disease severity and inflammatory markers when administered . This suggests a therapeutic potential for treating autoimmune conditions.
  • Cancer Research : Preliminary investigations into the anti-cancer properties of related compounds revealed that they could induce apoptosis in certain cancer cell lines through modulation of survival pathways . Further research is needed to establish the efficacy and mechanism in specific cancer types.

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